Daurinoline
Overview
Description
Daurinoline is a compound that has been studied for its potential anti-HIV properties and effects on cancer cells. It is related to daurichromenic acid, a natural product known for its potent anti-HIV activity. Daurinoline has been shown to suppress the migration and invasion of chemo-resistant human non-small cell lung cancer (NSCLC) cells, potentially by reversing epithelial-mesenchymal transition (EMT) and affecting the Notch-1 signaling pathway. It also appears to sensitize these cells to Taxol, a common chemotherapy drug .
Synthesis Analysis
The synthesis of related compounds such as daurichromenic acid has been achieved through a microwave-assisted tandem condensation and intramolecular S(N)2'-type cyclization, forming the 2H-benzopyran core structure in a highly efficient manner . Additionally, the synthesis of 4-aza-daurinol derivatives, which are structurally related to daurinoline, has been explored to enable rapid structure-activity relationship studies and scalable production of active compounds .
Molecular Structure Analysis
Daurinoline's molecular structure is closely related to that of daurichromenic acid and its derivatives. These compounds typically feature a chromane or chromene core, which is a common structural motif in many natural products with diverse biological activities .
Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of daurinoline-related compounds include cyclization and cycloaddition processes. For example, the total synthesis of rhododaurichromanic acids A and B and methyl daurichromenic ester involves a formal oxa-[3 + 3] cycloaddition methodology . The biosynthesis of daurichromenic acid, which shares structural similarities with daurinoline, involves an oxidative cyclization reaction catalyzed by daurichromenic acid synthase .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of daurinoline are not detailed in the provided papers, the properties of related compounds such as daurichromenic acid have been studied. Daurichromenic acid is a meroterpenoid biosynthesized from grifolic acid, and its synthesis and properties have been explored through combinatorial biosynthesis, resulting in compounds like (+)-5-chlorodaurichromenic acid with enhanced antibacterial activity . The physical and chemical properties of these compounds are influenced by their complex molecular structures, which include multiple rings and functional groups that contribute to their biological activities.
Scientific Research Applications
Microcirculation and Cerebral Protection
Daurinoline shows potential in protecting cerebral microcirculation. A study found that daurinoline could significantly reverse noradrenaline-induced constriction of pial arterioles and venules in mice, suggesting a protective function on the microcirculation of cerebral pia mater, potentially beneficial in relieving cerebral ischemic injury (Y. Lei, 2011).
Cancer Treatment and Sensitization
Daurinoline has shown promise in treating non-small cell lung cancer (NSCLC). It inhibited proliferation, migration, invasion, and epithelial-mesenchymal transition (EMT) phenotype of chemo-resistant NSCLC cells, enhancing the anti-tumor effect of Taxol (Dan-dan Li et al., 2019). Another study highlighted its role in suppressing the growth of HCT116 cells with low hematological toxicity compared to etoposide, a clinical anticancer agent (K. Kang et al., 2011).
Vascular Smooth Muscle Relaxation
Research has demonstrated the relaxant effect of daurinoline on vascular smooth muscle. In rabbits, daurinoline showed a significant relaxation effect on basilar artery vascular rings contracted by various agents, suggesting a mechanism related to blocking calcium channels (M. Chen, 2014).
Inhibition of HERG Potassium Channels
Daurinoline inhibits human-ether-a-go-go-related gene (HERG) encoded potassium channels, which might be a molecular mechanism for its reported action potential duration prolongation (J. Zhao et al., 2012).
Suppression of Cancer Metastasis
Daurinol, related to daurinoline, is effective in suppressing cancer metastasis. It inhibits focal adhesion kinase (FAK) signaling pathways in breast and lung cancer, leading to blocked cancer cell migration and invasion (J. Woo et al., 2016).
Cardiovascular Effects
Bisbenzylisoquinoline alkaloids, including dauricine and daurisoline, have shown cardiovascular pharmacological effects, such as antiarrhythmic properties in various experimental models (J. Qian, 2002).
Safety And Hazards
properties
IUPAC Name |
(1R)-1-[[4-[5-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-hydroxyphenoxy]phenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6/c1-38-14-12-25-19-33(41)34(42-3)21-28(25)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-29-22-37(44-5)36(43-4)20-26(29)13-15-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIHNXDZCYDPTF-FIRIVFDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Daurinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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